molecular formula C24H23NO4 B252916 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Katalognummer B252916
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: YALDNFFLDAMAIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic benefits. This compound belongs to the class of indole derivatives and has been studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Wirkmechanismus

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its ability to modulate various cellular signaling pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer development. It also activates the Nrf2/ARE signaling pathway, which plays a crucial role in regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound also increases the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in protecting cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments are its potential therapeutic benefits and its ability to modulate various cellular signaling pathways. However, the limitations of using this compound in lab experiments are its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the study of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is to study its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to investigate its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its potential toxicity at different concentrations.

Synthesemethoden

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-oxoethyl-5-methyl-2-furyl ketone with 2-amino-3-(2,5-dimethylphenyl)propanoic acid in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic benefits in various scientific research areas. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molekularformel

C24H23NO4

Molekulargewicht

389.4 g/mol

IUPAC-Name

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H23NO4/c1-15-8-9-16(2)18(12-15)14-25-20-7-5-4-6-19(20)24(28,23(25)27)13-21(26)22-11-10-17(3)29-22/h4-12,28H,13-14H2,1-3H3

InChI-Schlüssel

YALDNFFLDAMAIA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(O4)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.